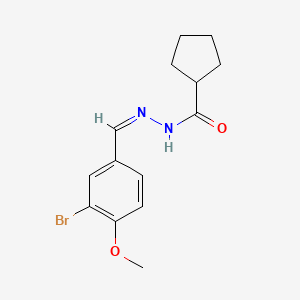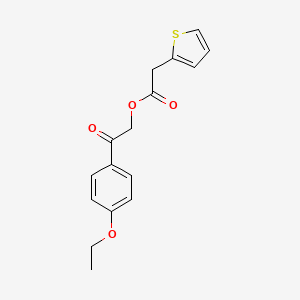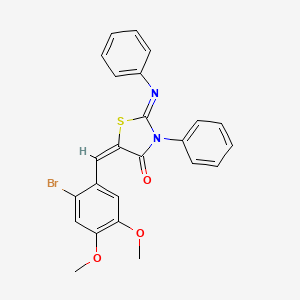
N-allyl-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine, also known as AEE788, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It was initially developed as an anti-cancer drug, but its potential applications have expanded to other fields of research, including neurology and cardiovascular diseases.
Wirkmechanismus
N-allyl-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine acts as a competitive inhibitor of ATP binding to the tyrosine kinase domains of EGFR, VEGFR, and PDGFR. By binding to these domains, this compound prevents the receptors from phosphorylating downstream signaling molecules, ultimately leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
In addition to its anti-cancer properties, this compound has been shown to have potential applications in neurology and cardiovascular diseases. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta-induced neuroinflammation. In cardiovascular research, this compound has been shown to reduce neointimal hyperplasia, a common complication of coronary artery bypass grafting.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-allyl-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine in lab experiments is its specificity for multiple receptor tyrosine kinases. By targeting multiple receptors, this compound can provide a more comprehensive inhibition of downstream signaling pathways compared to other inhibitors that target a single receptor. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to cause liver toxicity in animal models, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several potential future directions for N-allyl-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine research. One area of interest is the development of this compound-based combination therapies. This compound has been shown to enhance the efficacy of other anti-cancer drugs, such as docetaxel and cisplatin. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Finally, there is potential for this compound to be used in the treatment of other diseases beyond cancer, such as neurodegenerative and cardiovascular diseases.
Synthesemethoden
The synthesis of N-allyl-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine involves several steps, including the reaction of ethyl 6-bromo-1,3,5-triazine-2,4-diamine with allylamine and morpholine. The resulting product is purified through column chromatography and recrystallization. The final compound is a white crystalline powder with a molecular weight of 369.4 g/mol.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound works by targeting multiple receptor tyrosine kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these receptors, this compound prevents the activation of downstream signaling pathways that are essential for cancer cell growth and survival.
Eigenschaften
IUPAC Name |
4-N-ethyl-6-morpholin-4-yl-2-N-prop-2-enyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O/c1-3-5-14-11-15-10(13-4-2)16-12(17-11)18-6-8-19-9-7-18/h3H,1,4-9H2,2H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZPDMBTRZKGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2CCOCC2)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5200053.png)
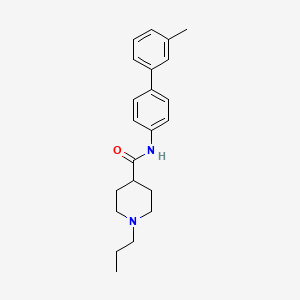
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5200076.png)
![4-(4-bromophenyl)-1-[4-methyl-7-(methylthio)-2-quinolinyl]-4-piperidinol](/img/structure/B5200090.png)
![5-(2-chlorophenyl)-3-[(dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5200107.png)
![N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5200114.png)
![N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5200124.png)
![9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5200125.png)
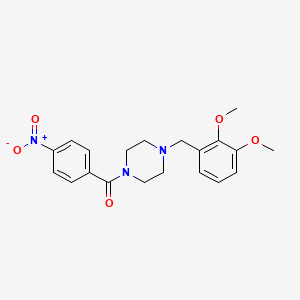
![ethyl 4-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5200127.png)
